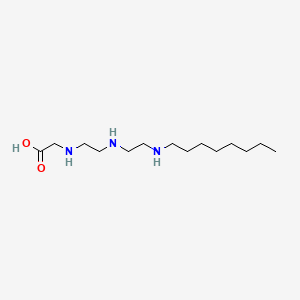
N-(2-((2-Octylaminoethyl)amino)ethyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((2-Octylaminoethyl)amino)ethyl)glycine is a chemical compound with the molecular formula C14H31N3O2. It is characterized by its structure, which includes an octyl group attached to an aminoethyl chain, further linked to a glycine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Octylaminoethyl)amino)ethyl)glycine typically involves the reaction of octylamine with ethylenediamine, followed by the introduction of a glycine moiety. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. For instance, the reaction between octylamine and ethylenediamine can be carried out in an organic solvent like ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-((2-Octylaminoethyl)amino)ethyl)glycine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
N-(2-((2-Octylaminoethyl)amino)ethyl)glycine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cell signaling and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-(2-((2-Octylaminoethyl)amino)ethyl)glycine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors involved in metabolic processes, thereby influencing cellular functions. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(2-((2-Octylaminoethyl)amino)ethyl)glycine include:
- N-(2-Aminoethyl)-N-[2-(octylamino)ethyl]glycine
- N-(Boc-Aminoethylglycin)thymine Ethyl Ester
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which imparts unique chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research .
Propiedades
Número CAS |
18698-24-3 |
|---|---|
Fórmula molecular |
C14H31N3O2 |
Peso molecular |
273.41 g/mol |
Nombre IUPAC |
2-[2-[2-(octylamino)ethylamino]ethylamino]acetic acid |
InChI |
InChI=1S/C14H31N3O2/c1-2-3-4-5-6-7-8-15-9-10-16-11-12-17-13-14(18)19/h15-17H,2-13H2,1H3,(H,18,19) |
Clave InChI |
NOEUZFCQDHRJTH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCNCCNCCNCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















